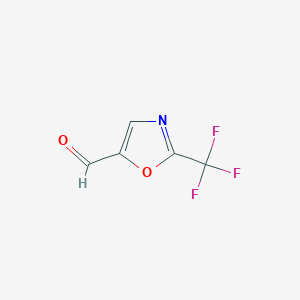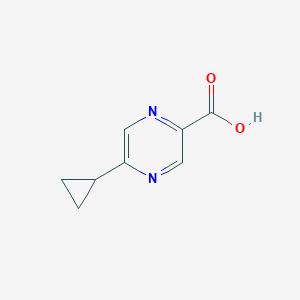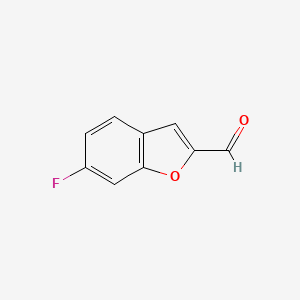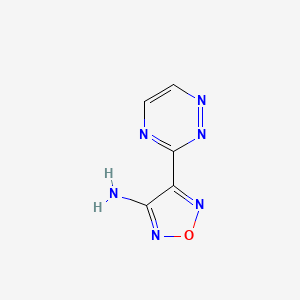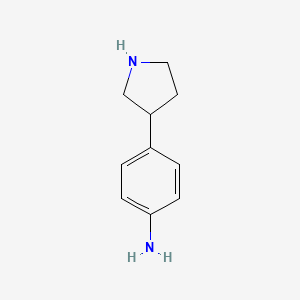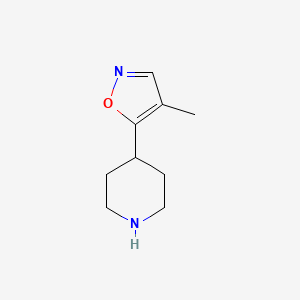
4-(4-Methyl-1,2-oxazol-5-yl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Methyl-1,2-oxazol-5-yl)piperidine is a heterocyclic organic compound that features both an oxazole and a piperidine ring The oxazole ring contains one nitrogen and one oxygen atom, while the piperidine ring is a six-membered ring containing one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
One common method is the van Leusen oxazole synthesis, which uses tosylmethylisocyanides (TosMICs) as key reagents . This reaction involves the cycloaddition of TosMIC with aldehydes or imines to form the oxazole ring. The piperidine ring can then be introduced through various cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using automated reactors to ensure consistency and efficiency. The use of microwave-assisted synthesis has been reported to enhance reaction yields and reduce reaction times . Additionally, continuous flow chemistry techniques can be employed to scale up the production while maintaining high purity and yield.
化学反应分析
Types of Reactions
4-(4-Methyl-1,2-oxazol-5-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized under specific conditions to form oxazolone derivatives.
Reduction: Reduction of the oxazole ring can lead to the formation of dihydrooxazole compounds.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions on the piperidine ring.
Major Products
The major products formed from these reactions include various substituted oxazoles and piperidines, which can be further functionalized for specific applications in medicinal chemistry.
科学研究应用
Chemistry
In chemistry, 4-(4-Methyl-1,2-oxazol-5-yl)piperidine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a valuable scaffold for the development of new therapeutic agents.
Medicine
Medicinally, derivatives of this compound have shown promise in the treatment of various diseases, including bacterial infections and inflammatory conditions . Its incorporation into drug molecules can improve their pharmacokinetic and pharmacodynamic properties.
Industry
In the industrial sector, this compound is used in the synthesis of agrochemicals and other specialty chemicals. Its versatility in chemical reactions makes it a valuable intermediate in the production of various industrial products.
作用机制
The mechanism of action of 4-(4-Methyl-1,2-oxazol-5-yl)piperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazole ring can form hydrogen bonds and other non-covalent interactions with biological macromolecules, while the piperidine ring can enhance the compound’s binding affinity and selectivity . These interactions can modulate the activity of the target proteins, leading to the desired therapeutic effects.
相似化合物的比较
Similar Compounds
- 4-(4-Methyl-1,2-oxazol-5-yl)morpholine
- 4-(4-Methyl-1,2-oxazol-5-yl)pyrrolidine
- 4-(4-Methyl-1,2-oxazol-5-yl)azepane
Uniqueness
Compared to these similar compounds, 4-(4-Methyl-1,2-oxazol-5-yl)piperidine offers a unique combination of structural features that enhance its chemical reactivity and biological activity. The presence of both the oxazole and piperidine rings allows for diverse chemical modifications, making it a versatile scaffold for drug development and other applications.
属性
IUPAC Name |
4-methyl-5-piperidin-4-yl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-7-6-11-12-9(7)8-2-4-10-5-3-8/h6,8,10H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVRUXNJKBVXYRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1)C2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{Furo[2,3-c]pyridin-2-yl}acetic acid](/img/structure/B7904420.png)
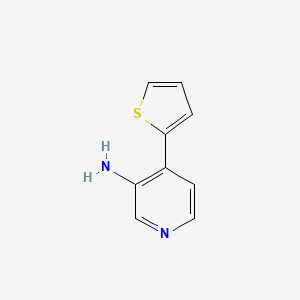
![3-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B7904423.png)
![5-methoxy-Imidazo[1,2-a]pyridine-2-carboxaldehyde](/img/structure/B7904427.png)
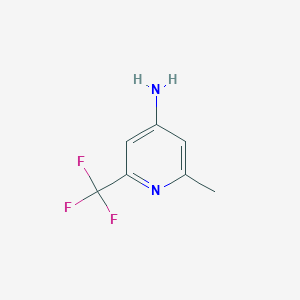
![Thieno[2,3-b]furan-5-carboxylic acid](/img/structure/B7904458.png)
![4,5,6,7-Tetrahydrothieno[2,3-c]azepin-8-one](/img/structure/B7904483.png)
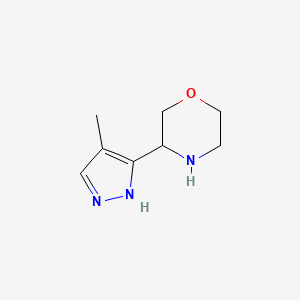
![[1,3]Dioxolo[4,5-c]pyridine-4-carboxylic acid](/img/structure/B7904498.png)
